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Get Quote

The table below consolidates key quantitative data for 2-Pentadecanone (CAS 2345-28-0), providing a clear

overview of its characteristics.

Property Value Unit Source / Notes

Chemical Formula C₁₅H₃₀O - [1] [2]

Molecular Weight 226.40 g/mol [1] [2]

Melting Point 39 °C Experimental [1]

Boiling Point 293 - 294 °C @ 760 mmHg (Experimental) [1]

Water Solubility 0.00019 (Predicted) g/L ALOGPS [1]

0.00047 (Estimated) g/L The Good Scents Company [1]

logP (Partition Coefficient) 6.26 (Predicted) - ALOGPS [1]

6.072 (Estimated) - The Good Scents Company [1]

5.277 (Calculated) - Crippen Method [3]

logS -6.1 - ALOGPS [1]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s573501?utm_src=pdf-body
https://www.smolecule.com/products/s573501?utm_src=pdf-interest
https://www.smolecule.com/products/s573501?utm_src=pdf-body
https://www.hmdb.ca/metabolites/HMDB0031081
https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/59/
https://www.hmdb.ca/metabolites/HMDB0031081
https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/59/
https://www.hmdb.ca/metabolites/HMDB0031081
https://www.hmdb.ca/metabolites/HMDB0031081
https://www.hmdb.ca/metabolites/HMDB0031081
https://www.hmdb.ca/metabolites/HMDB0031081
https://www.hmdb.ca/metabolites/HMDB0031081
https://www.hmdb.ca/metabolites/HMDB0031081
https://www.chemeo.com/cid/79-340-7/2-Pentadecanone
https://www.hmdb.ca/metabolites/HMDB0031081
https://www.smolecule.com/products/s573501?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Property Value Unit Source / Notes

pKa (Strongest Acidic) 19.64 - ChemAxon [1]

Polar Surface Area (PSA) 17.07 Å² ChemAxon [1]

Experimental Protocols for Determining Solubility and
logP

For researchers aiming to validate or measure these properties, here are detailed methodologies cited in

recent studies.

Shake-Flask Method for logP Determination

The shake-flask method is a classic technique for directly measuring partition coefficients. The general

workflow is as follows:
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1. Saturate Solvents

2. Dissolve Compound

3. Equilibration

4. Phase Separation

5. Concentration Analysis

6. Calculate logP

Click to download full resolution via product page

Experimental workflow for logP determination.

Principle: The compound is dissolved and partitioned between water-saturated n-octanol and n-
octanol-saturated water phases. The concentration in each phase is measured after equilibration to

calculate the partition ratio [4].
Procedure:

Saturation of Solvents: Pre-saturate n-octanol with water and vice versa by shaking the two
immiscible solvents together for 24 hours before separation.

Preparation: Dissolve a known amount of 2-Pentadecanone in one of the pre-saturated
solvents.

Equilibration: Combine the two phases in a flask and shake mechanically at a constant
temperature (e.g., 25°C) for several hours to reach partitioning equilibrium.

Separation: Allow the phases to separate completely, then carefully isolate each layer.
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Analysis: Quantify the concentration of 2-Pentadecanone in each phase using a suitable

analytical technique such as Ultra-High Performance Liquid Chromatography (UHPLC) with
UV or Mass Spectrometry detection [4].

Calculation: logP is calculated as the logarithm of the ratio of the concentration in the octanol
phase to the concentration in the water phase.

Computational Methods for logP Prediction

Computational methods are crucial for high-throughput screening in early drug discovery. The workflow for

a physics-based approach is:

1. Obtain 3D Structure

2. Geometry Optimization

3. Calculate Solvation Free Energy

In Water (ΔGwater) In n-Octanol (ΔGoctanol)

4. Calculate logP

Click to download full resolution via product page

Computational workflow for logP prediction.

Principle: These methods predict logP from molecular structure, often using the thermodynamic
relationship between the partition coefficient and the transfer free energy of a molecule from water to

n-octanol [4].
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Methodology:
Structure Preparation: Generate or obtain a 3D molecular structure of 2-Pentadecanone.
Geometry Optimization: Use molecular mechanics force fields (e.g., GAFF2) to minimize the

energy and obtain a stable conformation.
Solvation Free Energy Calculation: Employ implicit solvation models like MM-PBSA
(Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Generalized Born
Surface Area) to calculate the solvation free energy in water (ΔG_water) and n-octanol

(ΔG_octanol) [4].
logP Calculation: Apply the formula: logP = (ΔG_water - ΔG_octanol) / (RT ln(10)), where R

is the gas constant and T is the temperature [4].

Interpretation and Relevance in Drug Development

The data for 2-Pentadecanone reveals several key points for researchers:

High Lipophilicity: The consistently high predicted logP values (all >5) strongly indicate that 2-
Pentadecanone is highly lipophilic. This suggests it would readily permeate biological membranes
but would also have extremely poor aqueous solubility, a common challenge in drug formulation [1]

[4].
Rule of Five Violation: With a logP value greater than 5, 2-Pentadecanone violates one of Lipinski's

Rule of Five, which is a preliminary indicator of potential poor oral bioavailability [1] [4]. This aligns
with its predicted lack of "drug-likeness" in databases [1].

Experimental Context: A recent study investigating phytochemicals from Adiantum lunulatum
identified a derivative of 2-Pentadecanone and used computational tools like SwissADME and

ProTox-II to profile its properties and potential biological activity, demonstrating its relevance in
natural product drug discovery [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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